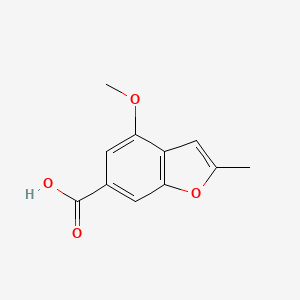

4-Methoxy-2-methylbenzofuran-6-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10O4 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

4-methoxy-2-methyl-1-benzofuran-6-carboxylic acid |

InChI |

InChI=1S/C11H10O4/c1-6-3-8-9(14-2)4-7(11(12)13)5-10(8)15-6/h3-5H,1-2H3,(H,12,13) |

InChI Key |

KFRZWELTSUOOAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(O1)C=C(C=C2OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-methylbenzofuran-6-carboxylic acid typically involves several steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor, such as 3,5-dihydroxybenzoate, followed by functional group modifications to introduce the methoxy and methyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. A key example involves methanol to form methyl 4-methoxy-2-methylbenzofuran-6-carboxylate:

Reaction Conditions

-

Reagents: Methanol, sulfuric acid (catalyst)

-

Conditions: Reflux (~60–80°C)

-

Product: Methyl ester derivative

-

Mechanism: Acid-catalyzed nucleophilic acyl substitution.

Key Data

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Esterification | CH₃OH, H₂SO₄, reflux | Methyl ester | Intermediate for pharmaceuticals |

Hydrolysis Reactions

The ester derivative can revert to the carboxylic acid via hydrolysis:

Acidic Hydrolysis

-

Reagents: Aqueous HCl (6M)

-

Conditions: Reflux, 4–6 hours.

Basic Hydrolysis

-

Reagents: NaOH (1M)

-

Conditions: Reflux, followed by acidification with HCl.

Amidation and Biological Activity

The carboxylic acid reacts with amines to form amides, critical for bioactive derivatives. For example:

Synthesis of Hippuric Acid Derivatives

-

Reagents: Glycine, coupling agents (e.g., EDC/HOBt)

-

Product: N-(Benzofuranoyl)glycine derivatives

-

Biological Impact:

Structure-Activity Relationship (SAR)

| Derivative | Modification | hCA IX Inhibition (KI, μM) | Antiproliferative IC₅₀ (μM) |

|---|---|---|---|

| 9e | 5-Bromo substitution | 0.79 | 2.52 (MDA-MB-231) |

| 9f | para-Benzoic acid | 0.56 | 7.2 |

Electrophilic Aromatic Substitution

The benzofuran core undergoes substitutions at activated positions:

Nitration/Sulfonation

-

Site Selectivity: Methoxy (-OCH₃) directs electrophiles to ortho/para positions.

-

Example: Bromination at C5 (in analogues) enhances antiproliferative effects .

Reduction and Oxidation

While direct data is limited for this compound, analogous benzofurans show:

-

Reduction: LiAlH₄ reduces carbonyl groups to alcohols.

-

Oxidation: KMnO₄ oxidizes methyl groups to carboxylic acids.

Mechanistic Insights

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in the development of new pharmaceutical agents. Its structure allows for interactions with various biological targets, which can be crucial for designing drugs that modulate specific biochemical pathways. Preliminary studies suggest potential interactions with enzymes or receptors involved in metabolic processes, indicating its role as a lead compound in drug discovery.

Anticancer Activity

Research has indicated that 4-Methoxy-2-methylbenzofuran-6-carboxylic acid exhibits significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that this compound displayed higher antiproliferative activity compared to standard anticancer drugs like Combretastatin-A4. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further exploration in cancer therapy .

Case Study: Anticancer Efficacy

In a controlled study, the compound was tested on multiple cancer cell lines at concentrations ranging from 10 µM to 100 µM. Results showed a marked reduction in cell viability, suggesting potent anticancer properties. Further apoptosis assays confirmed that treated cells underwent programmed cell death, highlighting the compound's potential as an anticancer agent.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, showing potential in inhibiting pro-inflammatory cytokines in vitro. This activity suggests that it could be developed into a therapeutic agent for treating inflammatory diseases .

Case Study: Anti-inflammatory Activity

In vitro studies evaluated the ability of the compound to reduce cytokine levels associated with inflammation. The data indicated a significant decrease in cytokine production upon treatment with varying concentrations of the compound, supporting its application as an anti-inflammatory agent.

Antimicrobial Activity

Another area of research focuses on the antimicrobial properties of this compound. Studies have shown effectiveness against various bacterial strains, indicating its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methylbenzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play crucial roles in its binding to target molecules, influencing its biological activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Biological Activity

4-Methoxy-2-methylbenzofuran-6-carboxylic acid, identified by its CAS number 37963-75-0, is a compound that exhibits significant biological activity attributed to its unique structural features. This article explores its synthesis, biological interactions, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzofuran structure characterized by a fused benzene and furan ring, with a methoxy group at the 4-position and a carboxylic acid group at the 6-position. Its molecular formula is C11H12O4, with a molecular weight of approximately 206.19 g/mol. The presence of these functional groups contributes to its reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Benzofuran Core : This step often utilizes cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups : The methoxy and carboxylic acid groups are introduced through electrophilic substitution reactions or other organic transformations.

These synthetic pathways require careful control of reaction conditions to achieve high yields and purity.

Antiproliferative Effects

Research indicates that derivatives of benzofuran, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds with similar structural motifs demonstrate enhanced cytotoxicity when methyl groups are introduced at specific positions on the benzofuran ring. The introduction of a methoxy group at the C–6 position has been associated with increased potency compared to other configurations .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Benzofuran derivative (C–3 methyl, C–6 methoxy) | 0.08 - 1.14 | A549, ME-180 |

| Other derivatives | Varies | Various |

The biological activity of this compound may involve several mechanisms:

- Inhibition of Tubulin Polymerization : Similar compounds have shown to inhibit tubulin polymerization, which is crucial for cancer cell division.

- Induction of Apoptosis : Treatment with related benzofuran derivatives has resulted in increased caspase-3 activation, indicating apoptosis in treated cells .

Case Studies and Research Findings

Recent studies have focused on the interaction of this compound with various biological targets:

- Caspase Activation : In experiments involving A549 cells, treatment with benzofuran derivatives led to significant increases in caspase-3 activation, suggesting a mechanism for inducing programmed cell death .

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between this compound and tubulin, supporting its potential as an anticancer agent .

Q & A

Q. What are the established synthetic routes for 4-Methoxy-2-methylbenzofuran-6-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

- Step 1 : Start with a benzofuran core synthesis via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds. For example, use a Claisen-Schmidt condensation followed by acid-catalyzed cyclization to form the benzofuran ring .

- Step 2 : Introduce the methoxy group at the 6-position via nucleophilic substitution (e.g., using methyl iodide in the presence of a base like K₂CO₃) .

- Step 3 : Install the methyl group at the 2-position via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with methylboronic acid derivatives) .

- Step 4 : Oxidize the side chain to a carboxylic acid using KMnO₄ or CrO₃ under controlled acidic conditions .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (e.g., reflux for faster kinetics) to minimize byproducts .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity >95% .

- Structural Confirmation :

- NMR : Compare ¹H/¹³C NMR spectra with predicted shifts (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the benzofuran ring at δ 6.5–7.5 ppm) .

- IR : Confirm carboxylic acid (-COOH) stretching (~2500–3300 cm⁻¹ broad, C=O at ~1700 cm⁻¹) .

- Mass Spectrometry : ESI-MS should show [M-H]⁻ at m/z corresponding to C₁₂H₁₀O₅ (calc. 234.18) .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

Methodological Answer:

- Storage : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the methoxy group or decarboxylation .

- pH Sensitivity : Avoid prolonged exposure to strong bases (pH >10) to prevent hydrolysis of the carboxylic acid group. Use buffered solutions (pH 4–7) for aqueous experiments .

- Light Sensitivity : UV-Vis studies (e.g., λmax ~280 nm) can monitor photodegradation; use light-protected setups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to compute HOMO/LUMO energies, identifying nucleophilic (benzofuran ring) and electrophilic (carboxylic acid) sites .

- Solvent Effects : Simulate solvent interactions (e.g., water vs. DMSO) using COSMO-RS to predict solubility and reaction pathways .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide structure-activity relationship (SAR) studies .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

Methodological Answer:

- Variable Temperature NMR : Resolve overlapping peaks by acquiring spectra at elevated temperatures (e.g., 50°C) to reduce rotational barriers .

- 2D NMR : Use HSQC and HMBC to correlate protons with adjacent carbons and confirm substituent positions .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃O-) to simplify splitting patterns in crowded aromatic regions .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR) in biological systems?

Methodological Answer:

- Functional Group Variation : Replace the methoxy group with ethoxy or halogen substituents to assess electronic effects on bioactivity .

- Scaffold Modification : Synthesize derivatives with fused rings (e.g., pyran or thiophene) to evaluate steric influences .

- Bioisosteres : Substitute the carboxylic acid with tetrazole or sulfonamide groups to modulate acidity and membrane permeability .

- In Vivo/In Vitro Testing : Use enzyme inhibition assays (e.g., COX-2) or cell viability studies (MTT assay) to correlate structural changes with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.